N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with ethylphenyl and dimethoxy groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 3,5-dimethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrases by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-ethylphenyl)carbamothioyl]-3-methylbutanamide
- N-[(4-ethylphenyl)carbamothioyl]-2-methoxyacetamide
- N-[(4-sulfamoylphenyl)carbamothioyl] amides
Uniqueness
N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylphenyl and dimethoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
N-[(4-ethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-12-5-7-14(8-6-12)19-18(24)20-17(21)13-9-15(22-2)11-16(10-13)23-3/h5-11H,4H2,1-3H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYMOEHVIMJCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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